Hepatocellular Carcinoma Incidence: 12-Fold Reduction Versus Parent DB[a,h]A in the Standard Neonatal Mouse Bioassay
In the definitive head-to-head neonatal B6C3F1 mouse tumorigenicity bioassay conducted by Fu et al. (1998), 7-NDB[a,h]A induced hepatocellular carcinomas in only 8% (2/24) of treated animals, compared with 96% (22/23) for the parent compound DB[a,h]A—a 12-fold reduction in malignant liver tumor incidence (P < 0.0001) [1]. The liver tumor rate (animals bearing any hepatic neoplasm) was 50% (12/24) for 7-NDB[a,h]A versus 100% (23/23) for DB[a,h]A (P = 0.0001), with 7-NDB[a,h]A-treated mice averaging 1.5 liver tumors per tumor-bearing mouse compared with uncountably multiple confluent tumors in DB[a,h]A-treated mice [1]. Both compounds were administered at identical total doses (400 nmol in 35 µL DMSO per mouse, split across three intraperitoneal injections on days 1, 8, and 15 postpartum), and tumor incidence was scored at 12 months of age [1]. The DMSO vehicle control produced 8% adenomas and 4% carcinomas, against which the 7-NDB[a,h]A carcinoma incidence of 8% was not statistically significant, indicating that 7-nitro substitution largely abrogates the malignant transformation potency of the dibenz[a,h]anthracene scaffold [1].
| Evidence Dimension | Hepatocellular carcinoma incidence (malignant liver tumor rate) in male B6C3F1 neonatal mice at 12 months post-treatment |
|---|---|
| Target Compound Data | 8% (2/24 mice) hepatocellular carcinomas; 50% (12/24) total liver tumor rate; 1.5 tumors per tumor-bearing mouse |
| Comparator Or Baseline | DB[a,h]A (parent PAH): 96% (22/23) hepatocellular carcinomas; 100% (23/23) liver tumor rate; tumors too numerous to quantify (confluent, designated 'multiple') |
| Quantified Difference | 12-fold reduction in carcinoma incidence (8% vs 96%, P < 0.0001); 50 percentage-point reduction in overall liver tumor rate (50% vs 100%, P = 0.0001) |
| Conditions | Male B6C3F1 neonatal mice; total dose 400 nmol in 35 µL DMSO per mouse; split i.p. injections (1/7, 2/7, 4/7 of total) at 1, 8, and 15 days of age; sacrifice at 12 months; histological confirmation by microscopic examination |
Why This Matters
For laboratories designing nitro-PAH carcinogenesis SAR studies, the 12-fold differential in malignant transformation potency means 7-NDB[a,h]A can serve as a low-carcinoma-control probe within the DB[a,h]A structural class, enabling statistically powered experiments that require a non-zero but substantially attenuated tumor response—a role that neither the fully potent parent compound nor an inert vehicle control can fulfill.
- [1] Fu PP, Von Tungeln LS, Chiu LH, Zhan DJ, Deck J, Bucci T, Wang JC. Structure, tumorigenicity, microsomal metabolism, and DNA binding of 7-Nitrodibenz[a,h]anthracene. Chem Res Toxicol. 1998 Aug;11(8):937-45. doi:10.1021/tx980079+. PMID: 9705756. View Source
